

Literature review on Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

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Compound of Interest

Compound Name: *Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate*

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Authored by: A Senior Application Scientist Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate stands as a cornerstone molecule within the vast and pharmacologically significant family of quinolones. While seemingly a specific entity, its true value lies in its representation of the 4-hydroxy-2-quinolone core, a "privileged scaffold" that has been the foundation for a multitude of therapeutic agents. [1][2][3] The inherent structural features of this molecule—a planar heterocyclic system capable of tautomerism, multiple sites for chemical modification, and the capacity to engage in various biological interactions—make it a subject of intense interest for researchers, medicinal chemists, and drug development professionals. [4][5] This guide aims to provide a comprehensive technical overview, delving into the synthesis, chemical intricacies, and the broad spectrum of biological activities associated with this compound and its derivatives, thereby offering a roadmap for its effective utilization in research and development.

Core Synthesis: The Conrad-Limpach-Knorr Reaction and Beyond

The most established and widely utilized method for the synthesis of **Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate** is the Conrad-Limpach-Knorr synthesis. [6][7][8] This

reaction provides a robust and versatile route to 4-hydroxyquinolines through the condensation of anilines with β -ketoesters.^{[9][10]}

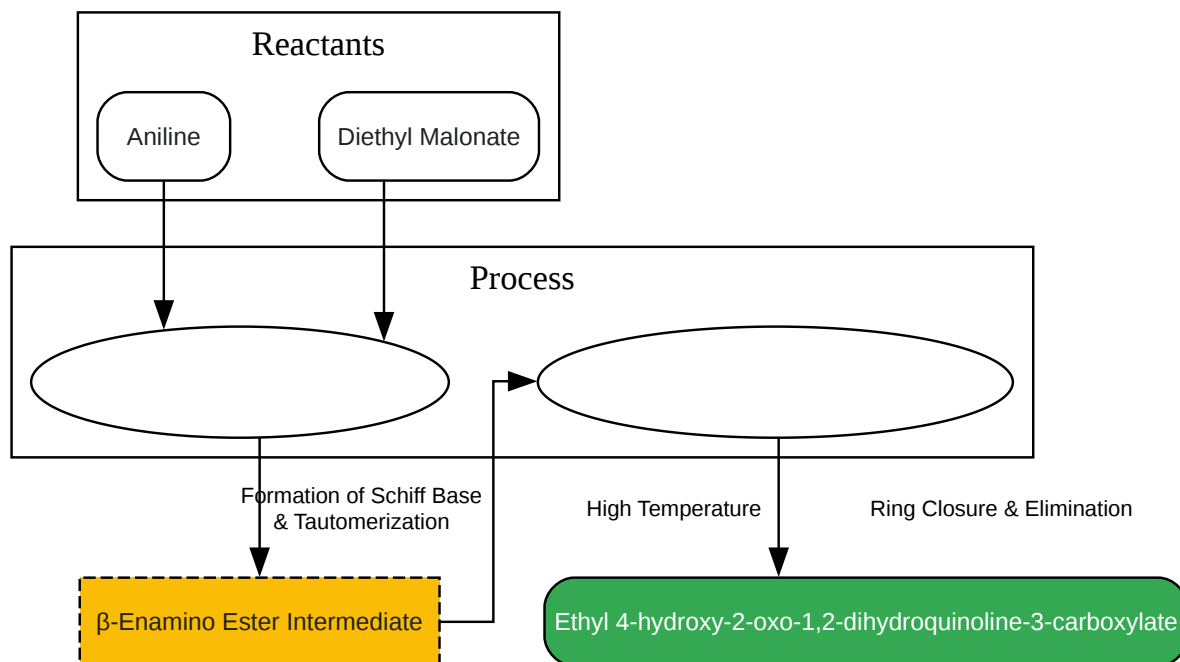
Mechanistic Insights: A Tale of Condensation and Cyclization

The Conrad-Limpach synthesis is a two-stage process that hinges on careful temperature control to direct the regioselectivity of the final product.^[8]

- **Formation of the Enamine Intermediate:** The reaction commences with the acid-catalyzed condensation of an aniline with a β -ketoester, in this case, diethyl malonate. At lower temperatures (typically below 140°C), the nucleophilic aniline attacks the ketone carbonyl of the β -ketoester, leading to the formation of a Schiff base, which rapidly tautomerizes to the more stable β -enamino ester intermediate.^{[8][10]}
- **Thermal Cyclization:** The crucial step is the high-temperature intramolecular cyclization of the enamino ester. At temperatures around 250°C, the aromatic ring of the aniline moiety acts as a nucleophile, attacking the ester carbonyl. This is an electrocyclic ring-closing reaction, which, after the elimination of ethanol and subsequent tautomerization, yields the final 4-hydroxy-2-quinolone product.^{[8][10]}

It is critical to distinguish this pathway from the Knorr quinoline synthesis, where at higher initial temperatures, the aniline attacks the ester group first, leading to a β -keto anilide intermediate that cyclizes to form the isomeric 2-hydroxyquinoline.^[8]

Diagram 1: The Conrad-Limpach Synthesis Workflow A simplified workflow for the synthesis of **Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate**.



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Experimental Protocol: A Step-by-Step Guide

The following is a generalized, self-validating protocol for the synthesis of **Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate**, based on the principles of the Conrad-Limpach reaction.

Materials:

- Aniline
- Diethyl malonate
- Paraffin oil or Dowtherm A (as a high-boiling solvent)
- Ethanol
- Hydrochloric acid (catalytic amount)

Procedure:

- Enamine Formation:
 - In a round-bottom flask, combine equimolar amounts of aniline and diethyl malonate.
 - Add a catalytic amount of concentrated hydrochloric acid.
 - Heat the mixture at 110-120°C for 1-2 hours, allowing for the removal of water, which is a byproduct of the condensation. The reaction progress can be monitored by TLC.
 - Upon completion, remove the excess unreacted starting materials under reduced pressure. The resulting product is the crude ethyl β -anilinoacrylate intermediate.
- Cyclization:
 - In a separate flask equipped with a reflux condenser and a thermometer, heat a high-boiling solvent like paraffin oil or Dowtherm A to 250°C.
 - Add the crude intermediate from the previous step dropwise to the hot solvent. Maintain the temperature at 250-260°C.
 - The cyclization is typically rapid and is accompanied by the evolution of ethanol. Hold the reaction at this temperature for 15-30 minutes after the addition is complete.
 - Allow the reaction mixture to cool to below 100°C.
- Isolation and Purification:
 - Carefully add petroleum ether or hexane to the cooled mixture to precipitate the product.
 - Collect the crude solid by filtration and wash thoroughly with petroleum ether to remove the high-boiling solvent.
 - The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure **Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate** as a crystalline solid.

Chemical Properties and Reactivity

The chemical behavior of **Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate** is dominated by two key features: its tautomeric nature and the reactivity of its heterocyclic core.

The Keto-Enol Tautomerism

A fundamental property of 4-hydroxy-2-quinolones is their existence as a mixture of tautomers. The title compound exists in a dynamic equilibrium between the 4-hydroxy-2(1H)-one form and the 4-quinolone (keto) form.^{[8][11]} Spectroscopic and crystallographic studies have shown that in the solid state and in most solvents, the 2-oxo-4-hydroxy tautomer is the predominant form.^{[12][13]} This stability is attributed to the formation of a conjugated system and intramolecular hydrogen bonding.

Diagram 2: Tautomeric Equilibrium The equilibrium between the 4-hydroxy and 4-oxo forms.

(Note: A representative structure is shown as the true diketo tautomer is less common for this specific compound.)

A Hub of Reactivity

The 4-hydroxy-2-quinolone scaffold is a versatile platform for further chemical modifications.^[4]^[14] The molecule possesses both nucleophilic and electrophilic centers.^[4]

- **Alkylation and Acylation:** The hydroxyl group at C4 and the nitrogen atom at position 1 can be readily alkylated or acylated under appropriate conditions to generate a diverse library of derivatives.
- **Reactions at C3:** The carbon at position 3 is highly activated due to the influence of the adjacent electron-withdrawing carbonyl group and the electron-donating hydroxyl group.^[4] This position is susceptible to various reactions, including allylation, benzylation, and olefination.^[4]
- **Multicomponent Reactions:** The compound can participate in complex multicomponent reactions, such as Ugi-type condensations, leveraging its enol character to construct intricate molecular architectures.^[15]
- **Halogenation:** The 4-hydroxyl group can be converted to a chloro group, creating a reactive intermediate for nucleophilic substitution reactions, which is a common strategy to introduce

further diversity.[\[16\]](#)

Spectroscopic Characterization

The structural elucidation of **Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate** and its derivatives relies on standard spectroscopic techniques. The following table summarizes the expected characteristic signals.[\[4\]](#)[\[17\]](#)

Technique	Characteristic Features
¹ H NMR	- Aromatic protons (H5-H8) appear as multiplets in the range of δ 7.1-7.9 ppm. - The NH proton signal is typically observed as a broad singlet at δ 11.0-12.0 ppm. - The enolic OH proton is a broad singlet, often downfield, above δ 12.0 ppm. - The ethyl ester protons show a characteristic triplet and quartet.
¹³ C NMR	- The C2 carbonyl carbon resonates downfield around δ 160-165 ppm. - The C4 carbon bearing the hydroxyl group appears around δ 170-175 ppm. - Aromatic carbons are observed in the typical range of δ 115-140 ppm.
IR (cm ⁻¹)	- A broad band for O-H stretching is observed around 3300-3400 cm ⁻¹ . - The C=O stretching of the quinolone ring is seen around 1650-1660 cm ⁻¹ . - The ester carbonyl stretch appears around 1700-1720 cm ⁻¹ . - C=C aromatic stretching is observed around 1500-1600 cm ⁻¹ .
UV-Vis (in Methanol)	- Two major absorption bands are typically observed around 270 nm and 315 nm. [4]

A Spectrum of Biological and Pharmacological Activities

The 4-hydroxy-2-quinolone scaffold is a prolific source of biologically active compounds, and derivatives of the title compound have been explored for a wide range of therapeutic applications.[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[18\]](#)

Antimicrobial and Antifungal Activity

Quinolone derivatives are renowned for their antibacterial properties, with fluoroquinolones being a major class of antibiotics.[\[19\]](#)[\[20\]](#)[\[21\]](#) Derivatives of 4-hydroxy-2-quinolone have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[\[22\]](#) Structure-activity relationship (SAR) studies have shown that the nature and length of substituents, particularly at the C3 position, can dramatically influence antimicrobial potency.[\[22\]](#) Furthermore, certain analogs have exhibited potent antifungal activity, in some cases surpassing the efficacy of standard treatments.[\[22\]](#)[\[23\]](#)

Anticancer and Antitumor Potential

A growing body of evidence supports the potential of 4-hydroxy-2-quinolone derivatives as anticancer agents.[\[24\]](#)[\[25\]](#) These compounds have been shown to exert cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7).[\[23\]](#)[\[24\]](#) The mechanisms of action are diverse and can involve the inhibition of key enzymes or the disruption of cellular signaling pathways.

Anti-inflammatory and Antioxidant Properties

Derivatives of this scaffold have also been investigated for their anti-inflammatory and antioxidant activities.[\[3\]](#)[\[23\]](#) The ability of these compounds to scavenge free radicals and modulate inflammatory pathways makes them attractive candidates for the development of treatments for a variety of inflammatory conditions.

Other Therapeutic Areas

The versatility of the 4-hydroxy-2-quinolone core has led to its exploration in numerous other therapeutic areas, including:

- Antiviral (including anti-HIV) agents[\[2\]](#)[\[18\]](#)
- Antimalarial compounds[\[2\]](#)

- Antitubercular agents[26]
- Antithyroid agents[27]

The broad biological profile of this class of compounds underscores the importance of **Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate** as a starting point for the design and synthesis of new therapeutic entities.[1][5]

Conclusion and Future Directions

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is more than just a chemical compound; it is a gateway to a rich and diverse field of medicinal chemistry. Its straightforward synthesis, well-defined chemical properties, and the proven track record of its derivatives in various therapeutic areas make it an invaluable tool for researchers and drug developers. Future research will undoubtedly continue to build upon this privileged scaffold, exploring novel modifications and combinations to address unmet medical needs. The continued investigation into its synthesis, reactivity, and biological activity will ensure that the legacy of the 4-hydroxy-2-quinolone core endures in the ongoing quest for new and effective medicines.

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